8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline
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Overview
Description
8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a benzothiazole moiety through a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Piperidine Ring Formation: The piperidine ring is often introduced via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzothiazole-piperidine intermediate with the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the quinoline or benzothiazole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures have been studied for their biological activities, including antimicrobial and anticancer properties.
Quinoline Derivatives: Quinoline-based compounds are well-known for their applications in medicinal chemistry, particularly as antimalarial agents.
Uniqueness
What sets 8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline apart is its unique combination of a quinoline core with a benzothiazole moiety linked through a piperidine ring. This structure may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-22-26-19-9-8-17(15-21(19)30-22)24(28)27-13-10-18(11-14-27)29-20-7-3-5-16-6-4-12-25-23(16)20/h3-9,12,15,18H,2,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYJKZMYWDGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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